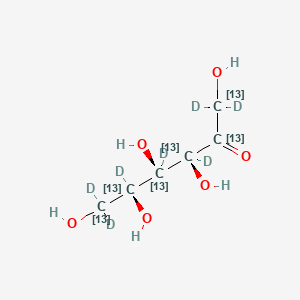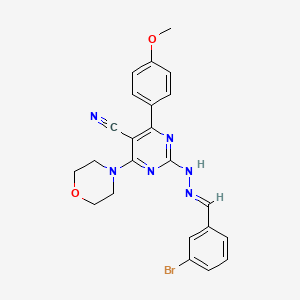
NTPDase-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NTPDase-IN-3 is a compound known for its inhibitory effects on nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are responsible for hydrolyzing nucleotides such as adenosine triphosphate and adenosine diphosphate to their monophosphate forms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution and Suzuki reactions . The reaction conditions typically involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of NTPDase-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
NTPDase-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified during the synthesis. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups .
Wissenschaftliche Forschungsanwendungen
NTPDase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of NTPDases and their role in nucleotide metabolism.
Wirkmechanismus
NTPDase-IN-3 exerts its effects by inhibiting the activity of NTPDases, thereby modulating the levels of extracellular nucleotides such as adenosine triphosphate and adenosine diphosphate. This inhibition affects purinergic signaling pathways, which play a crucial role in various physiological processes, including immune response, inflammation, and thrombosis . The molecular targets of this compound include the active sites of NTPDase enzymes, where it binds and prevents the hydrolysis of nucleotides .
Vergleich Mit ähnlichen Verbindungen
NTPDase-IN-3 is unique in its broad-spectrum inhibitory effects on multiple NTPDase isoforms, including NTPDase1, NTPDase2, NTPDase3, and NTPDase8 . Similar compounds include:
Compound 5e: Another NTPDase inhibitor with specific inhibitory effects on NTPDase3 and NTPDase8.
BG0136: Known for its effects on insulin release by inhibiting NTPDase3 activity.
NF279: A compound that affects purinergic signaling by inhibiting NTPDase activity.
This compound stands out due to its potent inhibitory effects across multiple NTPDase isoforms, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H24ClN3OS2 |
|---|---|
Molekulargewicht |
446.0 g/mol |
IUPAC-Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C22H24ClN3OS2/c1-14(2)12-16-4-8-18(9-5-16)15(3)20(27)24-21-25-26-22(29-21)28-13-17-6-10-19(23)11-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,24,25,27) |
InChI-Schlüssel |
YQOHNUQVTDOXCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)








![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)



